molecular formula C17H21NO3S2 B2607161 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine CAS No. 1421584-42-0

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Cat. No.: B2607161
CAS No.: 1421584-42-0
M. Wt: 351.48
InChI Key: FNZYFZXHIDBKPC-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a furan-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a phenylsulfonyl group through sulfonylation reactions. The furan-2-ylmethylthio group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylthiol reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce thiols.

Scientific Research Applications

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan-2-ylmethylthio group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Shares the furan ring but lacks the piperidine and phenylsulfonyl groups.

    Phenylsulfonylpiperidine: Contains the piperidine and phenylsulfonyl groups but lacks the furan-2-ylmethylthio group.

    Furan-2-ylmethylthiol: Contains the furan-2-ylmethylthio group but lacks the piperidine and phenylsulfonyl groups.

Uniqueness

4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-23(20,17-6-2-1-3-7-17)18-10-8-15(9-11-18)13-22-14-16-5-4-12-21-16/h1-7,12,15H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZYFZXHIDBKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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